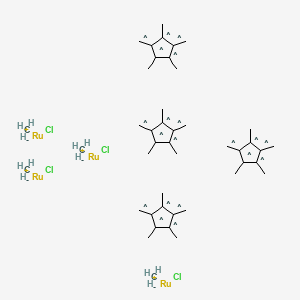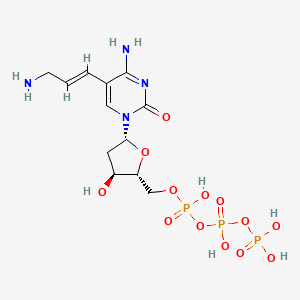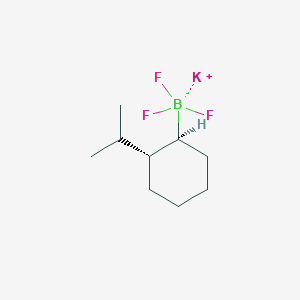![molecular formula C16H23F13O3Si B12063469 Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane](/img/structure/B12063469.png)
Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane (CAS RN: 130676-81-2) is a silicon-based compound. Its chemical formula is C15H21F13O3Si, and its molecular weight is 524.39 g/mol. This colorless to almost colorless liquid is used in various applications due to its unique properties .
Preparation Methods
Synthetic Routes: The synthesis of Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane involves the reaction of a silane precursor with fluorinated reagents. One common method is the reaction of triethoxysilane with 5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl lithium. The reaction proceeds under anhydrous conditions, and the product is obtained after purification.
Industrial Production: Industrial production methods typically involve scaling up the synthetic route described above. Precise reaction conditions, catalysts, and purification steps are optimized for large-scale production.
Chemical Reactions Analysis
Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane can undergo various reactions:
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.
Substitution Reactions: The trifluoromethyl groups can be replaced by other functional groups.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents.
Common reagents include strong bases, acids, and transition metal catalysts. Major products include silanols and functionalized silanes.
Scientific Research Applications
Chemistry::
Surface Modification: Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane is used to modify surfaces, imparting hydrophobicity and chemical resistance.
Catalysis: It serves as a ligand in catalytic reactions.
Biocompatible Coatings: Used in medical devices and implants.
Drug Delivery: Modified surfaces for controlled drug release.
Coatings and Adhesives: Enhances material properties.
Electronics: Used in semiconductor manufacturing.
Mechanism of Action
The exact mechanism of action is context-dependent. In surface modification, it forms a protective layer, preventing water and other molecules from interacting with the substrate. In catalysis, it coordinates with transition metals, facilitating reactions.
Comparison with Similar Compounds
Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane stands out due to its trifluoromethyl groups and unique silane structure. Similar compounds include other fluoroalkylsilanes, but none match its specific combination of properties.
Properties
Molecular Formula |
C16H23F13O3Si |
|---|---|
Molecular Weight |
538.42 g/mol |
IUPAC Name |
triethoxy-[6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)octyl]silane |
InChI |
InChI=1S/C16H23F13O3Si/c1-4-30-33(31-5-2,32-6-3)10-8-7-9-11(14(21,22)23,15(24,25)26)12(17,18)13(19,20)16(27,28)29/h4-10H2,1-3H3 |
InChI Key |
KKUTYDXMXJQPFA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12063414.png)



![Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium](/img/structure/B12063431.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12063435.png)






![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)
